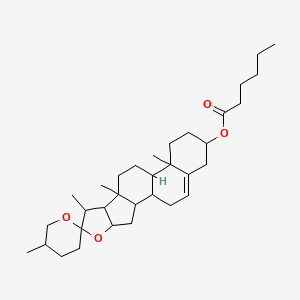

Spirost-5-en-3-yl hexanoate

Description

Properties

IUPAC Name |

(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl) hexanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52O4/c1-6-7-8-9-29(34)36-24-13-15-31(4)23(18-24)10-11-25-26(31)14-16-32(5)27(25)19-28-30(32)22(3)33(37-28)17-12-21(2)20-35-33/h10,21-22,24-28,30H,6-9,11-20H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMOZFSWFUBLCNN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CC5C4C(C6(O5)CCC(CO6)C)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Modification of Spirost 5 En 3 Yl Hexanoate and Its Analogs

Precursor Isolation and Derivatization Approaches

The synthesis of Spirost-5-en-3-yl hexanoate (B1226103) is contingent on the availability of its precursor, diosgenin (B1670711). This section outlines the common methods for isolating diosgenin from natural sources and the subsequent esterification to yield the target compound.

Isolation of Diosgenin from Natural Sources

Diosgenin is a naturally occurring steroidal sapogenin found in a variety of plants, most notably in the tubers of Dioscorea species, commonly known as wild yam. wikipedia.orgnih.gov It is also present in other plants such as Trigonella foenum-graecum (fenugreek), Costus speciosus, and species of Smilax and Paris. nih.gov The primary industrial source of diosgenin is the acid hydrolysis of dioscin (B1662501) and other saponins (B1172615) present in these plants. nih.gov

The extraction process typically involves the following steps:

Harvesting and Preparation: The tubers or rhizomes of the plant are harvested, cleaned, and dried. The dried material is then ground into a fine powder to increase the surface area for extraction.

Hydrolysis: The powdered plant material is subjected to acid hydrolysis, commonly using mineral acids such as hydrochloric acid or sulfuric acid. nih.gov This process cleaves the glycosidic bonds of the saponins, liberating the aglycone, diosgenin. The hydrolysis can be performed in an aqueous or alcoholic medium and is often carried out at elevated temperatures to accelerate the reaction. nih.gov

Extraction: Following hydrolysis, the liberated diosgenin is extracted from the aqueous mixture using an organic solvent in which it is soluble, such as petroleum ether or hexane. nih.gov

Purification: The crude extract is then purified through various techniques, including crystallization and chromatography, to yield pure diosgenin.

Alternative and more environmentally friendly methods for diosgenin production are also being explored, including enzymatic hydrolysis and microbial transformation of dioscin. nih.gov

Table 1: Natural Sources and Isolation Methods for Diosgenin

| Plant Source | Family | Part Used | Primary Isolation Method |

|---|---|---|---|

| Dioscorea species (Wild Yam) | Dioscoreaceae | Tubers/Rhizomes | Acid Hydrolysis |

| Trigonella foenum-graecum (Fenugreek) | Fabaceae | Seeds | Acid Hydrolysis |

| Costus speciosus | Costaceae | Rhizomes | Acid Hydrolysis |

| Smilax china | Smilacaceae | Rhizomes | Acid Hydrolysis |

Esterification Methods for C-3 Hydroxyl Position to Yield Spirost-5-en-3-yl hexanoate

The conversion of diosgenin to this compound involves the esterification of the hydroxyl group at the C-3 position of the steroid nucleus with hexanoic acid or a reactive derivative thereof. This reaction is a common strategy to modify the lipophilicity and, consequently, the pharmacokinetic and pharmacodynamic properties of steroidal compounds.

Several standard esterification methods can be employed for this transformation:

Reaction with Hexanoyl Chloride: A common method involves the reaction of diosgenin with hexanoyl chloride in the presence of a base, such as pyridine (B92270). The pyridine acts as a catalyst and also neutralizes the hydrochloric acid formed during the reaction. The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) or chloroform (B151607) at room temperature.

Steglich Esterification: This method utilizes a carboxylic acid (hexanoic acid) directly, in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), and a catalyst, typically 4-dimethylaminopyridine (B28879) (DMAP). nih.gov The reaction is usually performed in an aprotic solvent like dichloromethane. This method is advantageous as it proceeds under mild conditions. nih.gov

Reaction with Hexanoic Anhydride: Esterification can also be achieved by reacting diosgenin with hexanoic anhydride, often in the presence of a catalyst like pyridine or a Lewis acid.

The general reaction scheme for the synthesis of this compound from diosgenin is as follows:

Diosgenin + Hexanoic Acid/Hexanoyl Chloride/Hexanoic Anhydride → this compound + Byproduct

The resulting this compound can then be purified using techniques such as column chromatography and recrystallization.

Targeted Chemical Modifications and Analog Synthesis for Enhanced Biological Activity

To explore and potentially enhance the biological activity of the steroidal scaffold, numerous analogs of this compound have been synthesized. These modifications primarily focus on the C-3 position, introducing various functional groups to alter the molecule's physicochemical properties and its interaction with biological targets.

Amino Acid Conjugation at the C-3 Position

The conjugation of amino acids to the C-3 hydroxyl group of diosgenin has been investigated to improve its pharmacological profile. nih.gov Amino acids are introduced via an ester linkage, similar to the synthesis of this compound. This approach aims to enhance water solubility, bioavailability, and target specificity. mdpi.com

The synthesis of these conjugates typically involves the reaction of diosgenin with an N-protected amino acid in the presence of a coupling agent like EDCI and a catalyst such as DMAP. nih.gov The protecting group (e.g., Boc or Cbz) is subsequently removed to yield the final amino acid conjugate. nih.gov A variety of amino acids have been conjugated to diosgenin, leading to the synthesis of a library of derivatives with diverse properties. For instance, the synthesis of a 6-aminohexanoic acid diosgenyl ester has been reported to exhibit significant anti-cancer activity. researchgate.net

Table 2: Examples of Amino Acid Conjugates of Diosgenin

| Amino Acid | Protecting Group | Coupling Agent | Resulting Conjugate |

|---|---|---|---|

| Glycine | Boc | EDCI/DMAP | Diosgenin-3-yl glycinate |

| L-Alanine | Boc | EDCI/DMAP | Diosgenin-3-yl L-alaninate |

| L-Leucine | Boc | EDCI/DMAP | Diosgenin-3-yl L-leucinate |

Generation of Spirostene-Pyrazole Conjugates

Another strategy to diversify the biological activity of the diosgenin scaffold is the synthesis of spirostene-pyrazole conjugates. mdpi.comnih.gov Pyrazole (B372694) moieties are known to be present in various pharmacologically active compounds. nih.gov A one-pot, multi-component reaction has been developed for the synthesis of these conjugates. mdpi.comnih.gov

This synthetic route involves the initial reaction of diosgenin with oxalyl chloride to form an intermediate, which then reacts with an arylalkyne in a Stephens-Castro reaction. The resulting ynedione undergoes heterocyclization with a hydrazine (B178648) derivative to form the pyrazole ring attached to the C-3 position of the spirostene core through an ester linkage. mdpi.comnih.gov This methodology allows for the generation of a diverse range of 1,3,5-trisubstituted pyrazole derivatives of diosgenin. mdpi.com

Synthesis of Other Steroidal Esters with Modified Moieties

Beyond simple alkyl esters and amino acid conjugates, other modified moieties have been introduced at the C-3 position of diosgenin to create novel steroidal esters with unique biological activities. These modifications often aim to combine the pharmacological properties of diosgenin with those of other bioactive molecules.

For example, diosgenyl salicylate (B1505791) conjugates have been synthesized by the pyridine-catalyzed esterification of diosgenin with 2-acetoxybenzoyl chloride. researchgate.net This approach combines the steroidal nucleus with a non-steroidal anti-inflammatory drug (NSAID) moiety.

Furthermore, diosgenin has been esterified with 4-oxo-4-(prop-2-yn-1-yloxy)butanoic acid, followed by a "click" reaction with azido-functionalized dendrons. ias.ac.in This modular approach allows for the attachment of larger and more complex structures to the diosgenin core, creating prodrugs with potentially altered solubility and release characteristics. ias.ac.in

These examples highlight the versatility of the C-3 hydroxyl group of diosgenin as a handle for chemical modification, enabling the synthesis of a wide array of steroidal esters with diverse and potentially enhanced biological activities.

Cyclization Pathways of Pseudosaponin Derivatives to Spirostanols

The formation of the characteristic spirostanol (B12661974) F-ring from pseudosaponin precursors is a critical transformation in the synthesis of spirostanol glycosides, a class of compounds to which this compound belongs. The stereochemistry of the final spirostanol product is influenced by the reaction conditions employed during the cyclization of the pseudosaponin side chain.

Research into the cyclization of pseudosaponin peracetates has revealed that the treatment of these derivatives with alcoholic potassium hydroxide (B78521) (KOH), followed by acidification, predominantly yields spirostanols with an iso-type F-ring. nih.gov This outcome is significant as naturally occurring saponins often possess a normal-type F-ring. nih.gov The mechanism of this ring-closure reaction at the C-22 position has been studied using stereomodels to understand the conformational changes and intermediate steps. nih.gov

Structural elucidation of the resulting sapogenins and saponins is typically achieved through comparative analysis of their ¹H-NMR spectral data, as well as X-ray crystallography of derivatives. nih.gov For instance, the structures of sapogenins and saponins derived from pseudo derivatives have been confirmed by comparing their spectral data with that of known compounds like 3-O-p-bromobenzoyl sarsasapogenin (B1680783) and 3-O-acetyl diosgenin. nih.gov

The orientation of the methyl group at C-21 and the configuration of the F-ring are key determinants of the final product. Naturally occurring saponins often have an alpha-arranged CH₃-21 group and a normal type F ring. nih.gov However, the cyclization of pseudosaponin peracetates under alkaline conditions followed by acid treatment leads to the formation of the more stable iso-type F-ring as the major product. nih.gov

Detailed findings from cyclization reactions of pseudosaponin peracetates are presented in the table below.

| Starting Material | Reaction Conditions | Major Product | F-ring Type | Reference |

| Pseudosaponin peracetate 18 | 1. Alcoholic KOH; 2. Acetic Acid | Spirostanol 20 | Iso | nih.gov |

| Pseudosaponin peracetate 19 | 1. Alcoholic KOH; 2. Acetic Acid | Spirostanol 22 | Iso | nih.gov |

Table 1: Cyclization of Pseudosaponin Peracetates to Spirostanols

Biological Activities and Mechanistic Investigations in Non Human Models

Neurobiological Activities and Mechanisms in Neurological Disorder Models

Research into Spirost-5-en-3-yl hexanoate (B1226103), also referred to in scientific literature as SP-233, has elucidated its role in mitigating neuronal damage, particularly in the context of Alzheimer's disease models. The compound's activities are primarily centered on the preservation of mitochondrial integrity and function in the presence of neurotoxic insults.

Modulation of Mitochondrial Homeostasis in Neuronal Systems

Spirost-5-en-3-yl hexanoate has been shown to exert a profound influence on mitochondrial homeostasis, a critical factor in neuronal survival and function. Its protective effects are multifaceted, addressing several key points of mitochondrial vulnerability in the face of neurodegenerative processes.

One of the primary neuroprotective mechanisms of this compound is its ability to prevent the accumulation of amyloid-beta (Aβ) peptides within mitochondria. Studies utilizing human neuroblastoma SK-N-AS cells have demonstrated that treatment with Aβ(1-42) leads to a significant accumulation of the peptide within the mitochondrial matrix. However, the presence of this compound effectively blocks this uptake. It is proposed that the compound binds to and inactivates the Aβ peptide, thereby preventing its translocation into the mitochondria. Research indicates that this compound can completely scavenge Aβ(1-42) from the mitochondrial matrix, a critical step in preventing downstream toxic events. nih.gov

The accumulation of Aβ in mitochondria is a known trigger for significant mitochondrial dysfunction. This compound has been found to counteract these detrimental effects. In isolated rat forebrain mitochondria, picomolar concentrations of Aβ(1-42) were shown to decrease the mitochondrial respiratory coefficient. The application of this compound partially reversed this Aβ-induced impairment, indicating a restoration of mitochondrial respiratory function. nih.gov This protective action is crucial for maintaining the energy production capacity of neuronal cells, which is heavily reliant on mitochondrial oxidative phosphorylation.

The compound has a direct effect on the mitochondrial permeability transition (MPT), a phenomenon characterized by the opening of a pore in the inner mitochondrial membrane that can lead to cell death. nih.gov Aβ(1-42) is a known promoter of MPT pore opening. nih.gov this compound demonstrated an ability to counteract the effects of agents that induce MPT. For instance, it abolished the uncoupling of oxidative phosphorylation induced by carbonyl cyanide 3-chlorophenylhydrazone in isolated mitochondria. nih.gov Furthermore, it conferred a neuroprotective effect in SK-N-AS cells treated with the MPT promoter, phenylarsine (B13959437) oxide, suggesting a stabilizing effect on the inner mitochondrial membrane. nih.gov

This compound has been observed to protect specific components of the mitochondrial respiratory chain. Research has shown that the compound protects neuronal cells against mitochondrial toxins that specifically target complex IV (cytochrome c oxidase) and complex V (ATP synthase) of the respiratory chain. nih.gov This targeted protection ensures the maintenance of the electron transport chain's integrity and the cell's ability to produce ATP, even in the presence of toxic stimuli that would otherwise compromise these critical enzyme complexes.

Research Data Tables

Table 1: Effect of this compound on Aβ(1-42) Mitochondrial Uptake in SK-N-AS Cells

| Treatment Group | Mitochondrial Aβ(1-42) Level (Relative Units) | Percentage Inhibition of Aβ Uptake |

|---|---|---|

| Control (untreated) | 1.0 ± 0.2 | N/A |

| Aβ(1-42) alone | 15.7 ± 2.1 | 0% |

| Aβ(1-42) + this compound | 1.5 ± 0.3 | 96.8% |

Table 2: Attenuation of Aβ(1-42)-Induced Mitochondrial Respiratory Dysfunction

| Treatment Group | Mitochondrial Respiratory Coefficient | Percentage Reversal of Dysfunction |

|---|---|---|

| Control (isolated mitochondria) | 4.8 ± 0.4 | N/A |

| Aβ(1-42) alone | 2.1 ± 0.3 | 0% |

| Aβ(1-42) + this compound | 3.9 ± 0.5 | 66.7% |

Table 3: Protective Effect on Mitochondrial Respiratory Chain Complexes IV and V Activity

| Treatment Group | Complex IV Activity (% of Control) | Complex V Activity (% of Control) |

|---|---|---|

| Control | 100% | 100% |

| Mitochondrial Toxin | 45.2 ± 5.1% | 52.8 ± 6.3% |

| Mitochondrial Toxin + this compound | 88.9 ± 7.2% | 91.4 ± 8.0% |

Table 4: Preservation of Neuronal Cell Viability in SK-N-AS Cultures

| Treatment Group | Cell Viability (% of Control) |

|---|---|

| Control | 100% |

| Aβ(1-42) alone | 58.3 ± 6.7% |

| Aβ(1-42) + this compound | 94.6 ± 5.9% |

Interaction with Amyloid-beta Peptide Dynamics

This compound has been investigated for its ability to interfere with the pathogenic cascade of amyloid-beta (Aβ), a peptide central to the development of Alzheimer's disease.

Direct Binding and Inactivation of Aβ Peptide

Research has demonstrated that this compound, also referred to in scientific literature as SP-233, directly interacts with the Aβ peptide. Studies have reported that this spirostenol derivative protects neuronal cells against the toxicity induced by Aβ(1-42) by binding to and inactivating the peptide. nih.gov This direct engagement suggests a mechanism by which the compound can neutralize the harmful effects of Aβ.

Further investigations using human neuroblastoma cells have shown that this compound can completely scavenge Aβ(1-42) from the mitochondrial matrix. nih.gov The accumulation of Aβ in mitochondria is linked to cellular dysfunction and death. The ability of this compound to clear the peptide from this critical organelle underscores its neuroprotective potential by directly targeting Aβ. nih.gov

Table 1: Summary of in-vitro findings on the interaction of this compound with Amyloid-beta peptide.

| Experimental Model | Key Finding | Reference |

| Neuronal Cells | Protects against Aβ(1-42) toxicity through binding and inactivation. | nih.gov |

| SK-N-AS Human Neuroblastoma Cells | Completely scavenged Aβ(1-42) from the mitochondrial matrix. | nih.gov |

| Mitochondria from Rat Forebrain | Partially reversed the Aβ(1-42)-induced decrease in the mitochondrial respiratory coefficient. | nih.gov |

Prevention of Neurotoxic Amyloid-Derived Diffusible Ligand (ADDL) Formation

There is currently no available research data detailing the effects of this compound on the formation of neurotoxic amyloid-derived diffusible ligands (ADDLs).

Neuroprotective Effects in Preclinical Models of Neurodegeneration

The neuroprotective capabilities of this compound have been a subject of interest; however, studies in preclinical animal models are limited.

Clearance of Beta-Amyloid Plaque Formation in Animal Models

There is currently no available research data from animal models to support the role of this compound in the clearance of beta-amyloid plaques.

Restoration of Memory Capacity in Animal Models

There is currently no available research data from animal models demonstrating that this compound can restore memory capacity.

Improvements in Brain Histopathology in Animal Models

There is currently no available research data from animal models that show improvements in brain histopathology following treatment with this compound.

Antiproliferative and Cytotoxic Mechanisms in Cancer Research (Studies on this compound and Related Spirostanol (B12661974) Derivatives)

The anticancer potential of the spirostanol derivative diosgenin (B1670711), the foundational structure of this compound, has been extensively documented. It has been shown to inhibit cancer cell proliferation and induce apoptosis in a wide array of cancer cell lines. mdpi.com The primary mechanism of action involves the modulation of multiple cell signaling pathways that are crucial for cell-cycle regulation, differentiation, and apoptosis. mdpi.com

Diosgenin and its derivatives have demonstrated significant antiproliferative effects against various human cancer cell lines in a dose- and time-dependent manner. mdpi.com This inhibitory activity has been observed in cancers including, but not limited to, colon, breast, prostate, and liver cancers. mdpi.comnih.govnih.gov For instance, studies on HCT-116 human colon adenocarcinoma cells showed a dose-dependent decrease in cell viability and growth upon treatment with diosgenin. aacrjournals.org Similarly, diosgenin induced cytotoxicity and significantly inhibited the growth and proliferation of MCF-7 breast cancer cells. mdpi.com In prostate cancer cell lines (LNCaP, DU145, and PC3), diosgenin decreased cell viability, with the castration-resistant PC3 cells showing the highest sensitivity. mdpi.com Other spirostanol saponins (B1172615) have also shown potent antiproliferative activity against cell lines such as human HT-1080 fibrosarcoma. nih.gov

Table 1: Antiproliferative Effects of Diosgenin on Various Cancer Cell Lines In Vitro

| Cancer Type | Cell Line | Key Findings | Reference |

|---|---|---|---|

| Colon Adenocarcinoma | HCT-116 | Dose-dependent decrease in viability and growth. LD50 of ~20 µM at 24h, decreasing to 7-10 µM at 48-72h. | aacrjournals.org |

| Breast Cancer | MCF-7 | Significant inhibition of growth and proliferation in a dose- and time-dependent manner. | mdpi.com |

| Prostate Cancer | PC3, DU145, LNCaP | Decreased cell viability; IC50 values of 14.02 µM (PC3), 23.21 µM (DU145), and 56.12 µM (LNCaP). | mdpi.com |

| Skin Squamous Cell Carcinoma | A431, Hep2 | Dose- and time-dependent inhibition of proliferation. | mdpi.com |

| Hepatocellular Carcinoma | HepG2 | Suppression of cell proliferation. | nih.gov |

| Oral Squamous Cell Carcinoma | SAS, HSC3 | Exhibited selective anti-proliferative activity. | waocp.org |

A primary mechanism behind the antiproliferative effect of diosgenin is the induction of apoptosis, or programmed cell death. mdpi.comnih.gov Research in human hepatocellular carcinoma (HepG2) cells demonstrated that diosgenin treatment leads to nuclear shrinkage, condensation, and fragmentation. nih.gov The apoptotic process induced by diosgenin is multifaceted, involving both intrinsic (mitochondrial) and extrinsic pathways. mdpi.comnih.gov

Key events in diosgenin-induced apoptosis include:

Caspase Activation : Treatment of HepG2 cells with diosgenin resulted in the activation of initiator caspases (caspase-8, caspase-9) and the executioner caspase (caspase-3). nih.gov

PARP Cleavage : The activation of caspase-3 leads to the cleavage of poly-ADP-ribose polymerase (PARP), a hallmark of apoptosis, which has been observed in colon, liver, and leukemia cells. nih.govaacrjournals.orgnih.gov

Mitochondrial Pathway Modulation : Diosgenin influences the Bcl-2 family of proteins, leading to an increased Bax/Bcl-2 ratio. nih.gov This disrupts the mitochondrial membrane potential, causing the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade. nih.govbioengineer.org

ROS Generation : The induction of apoptosis is often linked to the generation of reactive oxygen species (ROS). nih.govbioengineer.org In HepG2 cells, diosgenin was found to strongly generate ROS, and this oxidative stress is believed to be an upstream signal for the activation of JNK/p38 MAPK pathways, leading to apoptosis. nih.gov

Table 2: Mechanistic Details of Diosgenin-Induced Apoptosis in Cancer Cells

| Cell Line | Cancer Type | Apoptotic Mechanism | Reference |

|---|---|---|---|

| HepG2 | Hepatocellular Carcinoma | ROS generation, activation of caspases-3, -8, -9, cytochrome c release, increased Bax/Bcl-2 ratio. | nih.gov |

| HCT-116 | Colon Adenocarcinoma | Dose-dependent apoptosis involving PARP cleavage. | aacrjournals.org |

| DU145 | Prostate Cancer | Activation of apoptosis. | spandidos-publications.com |

| PC3 | Prostate Cancer | Enhanced caspase-3-like activity, indicating activation of the extrinsic pathway. | mdpi.com |

| A431, Hep2 | Skin Squamous Cell Carcinoma | Caspase-dependent apoptosis. | mdpi.com |

In addition to apoptosis, diosgenin and other spirostanol derivatives can modulate autophagy, a cellular process of self-degradation that can either promote cell survival or lead to cell death. nih.govnih.gov In several cancer models, diosgenin has been shown to induce autophagy, which contributes to its cytotoxic effects. nih.goveurekaselect.com For example, in chronic myeloid leukemia cells, diosgenin-induced autophagy was accompanied by ROS generation and the inhibition of the mTOR signaling pathway. mdpi.comnih.gov

Studies in DU145 human prostate cancer cells revealed that diosgenin activates both apoptosis and autophagy. spandidos-publications.com The mechanism is believed to be associated with the inhibition of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell growth and autophagy. spandidos-publications.comresearchgate.net Interestingly, the relationship between these two cell death pathways is complex; further investigation showed that inhibiting the diosgenin-mediated autophagy actually enhanced apoptosis, suggesting that combining diosgenin with an autophagy inhibitor could be a more effective antitumor strategy. spandidos-publications.com

Research into the cytotoxic effects of diosgenin has also explored its potential to cause DNA damage. A study using human liver cancer (HepG2) cells investigated the genotoxic and mutagenic potential of diosgenin. nih.gov Using the single-cell gel electrophoresis (comet assay) and the cytokinesis-block micronucleus (CBMN) assay, researchers found that diosgenin exerted a genotoxic effect. nih.gov The treatment led to an increase in the frequency of micronuclei, which is indicative of chromosomal damage, along with a significant cytostatic effect. nih.gov These findings suggest that diosgenin can elicit DNA damage in HepG2 cells, which may not be efficiently repaired, contributing to the observed mutagenic effect and subsequent cell death. nih.govresearchgate.net

Immunomodulatory and Anti-inflammatory Properties (Studies on this compound and Related Spirostanol Derivatives)

Beyond its direct effects on cancer cells, diosgenin exhibits immunomodulatory and anti-inflammatory properties that have been primarily studied in macrophage models. Chronic inflammation is a known driver of many cancers, and agents that can modulate this process are of significant interest. mdpi.com

Diosgenin has been shown to possess anti-inflammatory properties by inhibiting key inflammatory signals in macrophages. nih.gov In studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, diosgenin effectively inhibited the production of several pro-inflammatory mediators. nih.govsci-hub.se

Specifically, pretreatment with diosgenin resulted in the concentration-dependent inhibition of pro-inflammatory cytokines such as Interleukin-1 (IL-1) and Interleukin-6 (IL-6). sci-hub.seknu.ac.kr However, some studies have noted differential effects, with diosgenin inhibiting IL-1 and IL-6 but not Tumor Necrosis Factor-alpha (TNF-α) in LPS/IFN-γ-stimulated macrophages. sci-hub.seknu.ac.kr In contrast, other research involving a coculture of adipocytes and macrophages, which mimics the inflammatory state of obese adipose tissue, found that diosgenin did inhibit the production of TNF-α. nih.gov The suppressive action of diosgenin on these inflammatory pathways appears to result from the downregulation of key signaling molecules, including CK2, JNK, and the transcription factor NF-κB. sci-hub.seknu.ac.kr

Inhibition of Nitric Oxide Production In Vitro

Elevated production of nitric oxide (NO) is a key feature of inflammatory processes. nih.gov The inhibitory effects of various spirostanol saponins on NO production have been investigated in vitro, primarily using lipopolysaccharide (LPS)-induced macrophage cell lines. nih.govnih.gov

In a study on polyhydroxylated spirostanol saponins isolated from the rhizomes of Tupistra chinensis, several compounds demonstrated inhibitory activities on NO production induced by LPS in RAW 264.7 macrophage cells. nih.gov Notably, one specific compound showed significant inhibition with an IC50 value of 11.5 μM. nih.gov Similarly, research on constituents from Sappan Lignum found that the compounds brazilein and sappanchalcone significantly inhibited LPS-induced NO production in the J774.1 cell line, achieving 100% inhibition at concentrations of 30 μM and 10 μM, respectively. nih.gov The mechanism for this inhibition was linked to the suppression of inducible nitric oxide synthase (iNOS) gene expression. nih.gov

Further studies on spirostanol saponins from Solanum macaonense and flowers of Allium porrum have also highlighted their potential to modulate inflammatory responses, including effects on NO production in mouse peritoneal cells. nih.govmdpi.com These findings suggest that spirostanols may act as promising lead compounds for further investigation into neutrophilic inflammatory diseases. nih.gov

Table 1: Inhibition of Nitric Oxide (NO) Production by Spirostanol Derivatives

| Compound/Source | Cell Line | Inducer | Key Findings | Reference |

|---|---|---|---|---|

| Polyhydroxylated spirostanol saponin (B1150181) | RAW 264.7 macrophages | LPS | Significant inhibition with IC50 value of 11.5 μM. | nih.gov |

| Brazilein | J774.1 macrophages | LPS | 100% inhibition at 30 μM. | nih.gov |

| Sappanchalcone | J774.1 macrophages | LPS | 100% inhibition at 10 μM. | nih.gov |

Modulation of NF-κB and MAPK Signaling Pathways

The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways are crucial regulators of inflammatory gene expression. nih.govmerckmillipore.com Upon stimulation by agents like lipopolysaccharide (LPS), these pathways can trigger the transcription of pro-inflammatory cytokines. nih.gov

Research indicates that secondary metabolites can modulate these pathways. Activation of Toll-like receptor 4 (TLR4) by LPS typically initiates a cascade involving NF-κB, leading to the expression of inflammatory mediators. nih.gov Studies have shown that the activation of both NF-κB and MAPK pathways contributes significantly to inflammatory responses in various cell types. nih.gov For instance, in IPEC-1 cells challenged with an oxidative stressor, the expression of inflammatory genes such as IL-6, IL-8, and TNF-α was dependent on the p38, JNK, and NF-κB signaling pathways. nih.gov

While direct studies on this compound are limited, the known anti-inflammatory effects of related spirostanol saponins, such as the inhibition of NO production, are often mechanistically linked to the modulation of these upstream signaling pathways. nih.govnih.gov The suppression of iNOS gene expression, for example, is frequently regulated by the NF-κB pathway. nih.gov This suggests a potential mechanism whereby spirostanol derivatives may exert their anti-inflammatory effects through the downregulation of NF-κB and MAPK signaling.

General Immunomodulation in Related Derivatives

Spirostanol derivatives, particularly saponins, have demonstrated a range of immunomodulatory and anti-inflammatory activities in non-human models. These compounds are recognized for their structural diversity and significant biological effects. mdpi.com

In a study investigating saponins from Solanum macaonense, several spirostanol compounds were tested for their in vitro anti-neutrophilic inflammatory activity. nih.gov The results showed that these compounds could significantly inhibit immediate inflammatory responses in neutrophils, including superoxide anion generation and elastase release. nih.gov Specifically, compounds 20, 21, and 24 inhibited both superoxide anion generation (IC50 values of 7.0, 7.6, and 4.0 μM, respectively) and elastase release (IC50 values of 3.7, 4.4, and 1.0 μM, respectively). nih.gov Other related compounds showed selective inhibition of either superoxide generation or elastase release. nih.gov

These findings underscore the potential of spirostanols as a class of compounds with significant immunomodulatory properties, capable of influencing key cellular activities in immune cells like neutrophils. nih.govmdpi.com

**Table 2: Anti-Neutrophilic Inflammatory Activity of Spirostanol Saponins from *Solanum macaonense***

| Compound | Superoxide Anion Generation (IC50) | Elastase Release (IC50) | Reference |

|---|---|---|---|

| 20 | 7.0 μM | 3.7 μM | nih.gov |

| 21 | 7.6 μM | 4.4 μM | nih.gov |

| 24 | 4.0 μM | 1.0 μM | nih.gov |

| 1 | Not active | 3.2 μM | nih.gov |

| 4 | Not active | 4.2 μM | nih.gov |

| 19 | 6.1 μM | Not active | nih.gov |

Other Biological Activities of Related Spirostanol Derivatives

Effects on Thrombin-Induced Hyperpermeability of Endothelial Cells In Vitro

Thrombin is a potent inflammatory mediator that can increase the permeability of the endothelial barrier, a process that contributes to edema and tissue damage. researchgate.netnih.gov The integrity of the endothelium is crucial for vascular function, and its disruption is a hallmark of many pathological conditions. nih.gov

Spirostanol saponins isolated from Rusci rhizoma (Butcher's broom) have been evaluated for their ability to counteract thrombin-induced hyperpermeability in human microvascular endothelial cells (HMEC-1). nih.gov Several spirostanol derivatives were tested, and some showed significant activity. The highest activities were observed for the spirostanol saponins deglucoruscin and ruscin at a concentration of 10 μM, which reduced thrombin-induced hyperpermeability to 41.9% and 42.6%, respectively. nih.gov The aglycone neoruscogenin showed a more modest, concentration-dependent reduction in hyperpermeability. nih.gov

Interestingly, at higher concentrations (100 μM), some of the tested saponins led to a drastic increase in the thrombin effect, highlighting a complex concentration-dependent response. nih.gov These findings provide insight into a potential pharmacological mechanism by which spirostanol saponins may contribute to vascular health. nih.gov

Table 3: Effect of Spirostanol Saponins on Thrombin-Induced Endothelial Hyperpermeability

| Compound | Concentration | Reduction of Hyperpermeability | Reference |

|---|---|---|---|

| Deglucoruscin | 10 μM | Reduced to 41.9% | nih.gov |

| Ruscin | 10 μM | Reduced to 42.6% | nih.gov |

| Neoruscogenin | 100 μM | Reduced to 71.8% | nih.gov |

Anti-platelet Agglutination Activities of Spirostanol Glycosides

Platelet aggregation is a critical process in hemostasis and thrombosis. mdpi.com Spirostanol glycosides have been investigated for their effects on platelet function. While some pennogenin glycosides with a spirostanol structure have been identified as potent platelet agonists that promote aggregation, other studies have explored the inhibitory activities of different spirostanol derivatives. nih.gov

One study compared the inhibitory activities of several saponin diglycosides on human platelet agglutination induced by ADP and ristocetin. nih.gov This research highlights that the specific structure of the spirostanol glycoside, including the nature of the sugar moieties and the configuration of the aglycone, is critical in determining its biological effect on platelets. The diverse actions observed across different spirostanol compounds, ranging from agonistic to inhibitory, indicate a complex structure-activity relationship that warrants further investigation. nih.govnih.gov

Structure Activity Relationships Sar and Computational Modeling

Influence of the Hexanoate (B1226103) Ester Moiety on Biological Profile

The hexanoate ester at the 3-position of the spirostane core is a critical determinant of the molecule's biological profile. This lipophilic side chain significantly influences the compound's pharmacokinetic properties, such as membrane permeability and distribution. The length and nature of this ester can modulate the compound's ability to interact with specific binding sites on target proteins.

Research on related spirostane analogs indicates that modifications to the ester group can lead to substantial changes in biological activity. For instance, varying the chain length or introducing unsaturation or functional groups within the acyl chain can alter the compound's potency and selectivity. The hexanoate moiety in Spirost-5-en-3-yl hexanoate provides a balance of lipophilicity that is often optimal for traversing cellular membranes and engaging with hydrophobic pockets within protein targets.

Stereochemical Considerations and Functional Group Impact on Activity

The stereochemistry of the spirostane core of this compound is fundamental to its biological activity. The specific spatial arrangement of the steroid rings and the spiroketal side chain creates a unique three-dimensional shape that is recognized by biological receptors. Key stereochemical features include the configuration at C-3, C-5, and the spirocyclic center at C-22.

The impact of functional groups on the activity of spirostane derivatives is significant. The hydroxyl group at C-3, which is esterified in this compound, is a common site for modification to alter biological activity. The spiroketal moiety is also crucial, as its oxygen atoms can participate in hydrogen bonding interactions within a receptor's binding site.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR studies are computational methods used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound are not extensively documented, the methodologies of Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely applied to similar steroidal compounds. researchgate.net

CoMFA and CoMSIA are 3D-QSAR techniques that correlate the 3D structural features of molecules with their biological activities. nih.gov For a series of this compound analogs, these methods would involve aligning the structures and calculating steric and electrostatic fields (in CoMFA) and additional similarity indices like hydrophobicity, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). nih.gov

The resulting models generate contour maps that visualize the regions around the molecule where modifications are likely to increase or decrease biological activity. For example, a CoMFA map might indicate that a bulkier substituent at a particular position would enhance activity, while a CoMSIA map could suggest that a hydrogen bond donor is required in another region for optimal interaction. researchgate.net

In the context of this compound, QSAR studies would likely reveal a strong correlation between the steric and hydrophobic properties of the molecule and its bioactivity. The bulky spirostane skeleton and the lipophilic hexanoate chain are dominant features that would be heavily weighted in such models.

The table below illustrates the type of data that would be generated from a hypothetical CoMSIA study on a series of spirostane analogs.

| Compound ID | Steric Contribution | Hydrophobic Contribution | Electrostatic Contribution | H-Bond Donor Contribution | H-Bond Acceptor Contribution | Predicted Activity (pIC50) | Experimental Activity (pIC50) |

| Analog 1 | 0.45 | 0.35 | 0.10 | 0.05 | 0.05 | 6.8 | 6.7 |

| Analog 2 | 0.50 | 0.25 | 0.15 | 0.05 | 0.05 | 7.1 | 7.2 |

| Analog 3 | 0.40 | 0.40 | 0.10 | 0.05 | 0.05 | 6.5 | 6.6 |

| Analog 4 | 0.35 | 0.30 | 0.20 | 0.10 | 0.05 | 6.2 | 6.1 |

| Analog 5 | 0.55 | 0.20 | 0.10 | 0.10 | 0.05 | 7.5 | 7.4 |

These studies help in rationally designing new derivatives with improved potency by suggesting specific structural modifications.

Molecular Docking and Binding Site Analysis of this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov For this compound, docking studies can elucidate its binding mode within the active site of a target protein. researchgate.netnih.gov This information is crucial for understanding the molecular basis of its biological activity.

The following table presents hypothetical results from a molecular docking study of this compound with a target protein.

| Parameter | Value |

| Binding Energy (kcal/mol) | -9.5 |

| Interacting Residues | SER243, LEU120, ILE150, VAL80 |

| Hydrogen Bonds | O (spiroketal) - SER243 (hydroxyl) |

| Hydrophobic Interactions | Steroid core - LEU120, ILE150, VAL80 |

| van der Waals Interactions | Hexanoate chain - hydrophobic pocket |

These analyses provide a detailed picture of the protein-ligand interactions at the atomic level, guiding the design of more potent and selective inhibitors.

Theoretical Calculations for Structural Elucidation and Activity Prediction (e.g., GIAO DFT)

Theoretical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the structure and predicting the properties of molecules like this compound. The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used for the accurate prediction of NMR chemical shifts. acs.orgnih.gov

By comparing the theoretically calculated NMR spectra with experimental data, the precise three-dimensional structure of a molecule can be confirmed. benthamopen.com This is particularly useful for complex stereoisomers where experimental data alone may be ambiguous. stackexchange.com

The table below shows a hypothetical comparison of experimental and GIAO-DFT calculated 13C NMR chemical shifts for a key carbon atom in the spirostane skeleton.

| Carbon Atom | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Difference (ppm) |

| C-22 (Spiroketal) | 109.3 | 109.1 | 0.2 |

| C-3 | 71.7 | 71.5 | 0.2 |

| C-5 | 140.8 | 140.6 | 0.2 |

| C-6 | 121.6 | 121.4 | 0.2 |

The excellent agreement between the experimental and calculated values would provide strong evidence for the assigned structure. These theoretical methods can also be used to predict other molecular properties relevant to biological activity, such as molecular orbital energies and electrostatic potential maps, which can further inform SAR studies.

Natural Occurrence and Biosynthetic Pathways of Precursors to Spirost 5 En 3 Yl Hexanoate

Identification in Specific Plant Species and Natural Sources

While Spirost-5-en-3-yl hexanoate (B1226103) itself is not widely documented as a naturally occurring compound, its aglycone precursor, diosgenin (B1670711), is found in a variety of plants. Diosgenin is a steroidal sapogenin that results from the hydrolysis of saponins (B1172615). It is most famously extracted from the tubers of wild yam species belonging to the genus Dioscorea. wikipedia.org

Key plant sources of diosgenin include:

Dioscorea species: Various species such as D. zingiberensis, D. composita, D. floribunda, and D. villosa are primary commercial sources for diosgenin extraction. wikipedia.orgoup.com

Trigonella foenum-graecum (Fenugreek): The seeds of this plant are a notable source of diosgenin. researchgate.netnih.gov

Costus speciosus: This medicinal plant also contains detectable amounts of diosgenin. wikipedia.org

Smilax species: Certain species within this genus are known to contain diosgenin. researchgate.net

The compound is typically present in these plants as glycosides (saponins), from which diosgenin is liberated through hydrolysis.

Biosynthesis of Diosgenin (Spirost-5-en-3-ol)

The biosynthesis of diosgenin is a complex multi-step process that occurs in plants, originating from basic carbon precursors. It involves two main pathways for the synthesis of the isoprene building blocks, followed by the sterol biosynthesis pathway which is then modified to produce the final spirostanol (B12661974) structure.

The formation of diosgenin begins with the synthesis of the five-carbon precursors, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). Plants utilize two parallel pathways for this: the mevalonate (MVA) pathway in the cytoplasm and the methylerythritol 4-phosphate (MEP) pathway in the plastids. oup.comwikipedia.org

MVA and MEP Pathways: Acetyl-CoA is the starting molecule for the MVA pathway, which proceeds through the key intermediate mevalonic acid. The MEP pathway begins with pyruvate and glyceraldehyde-3-phosphate. Both pathways ultimately produce IPP and DMAPP. oup.comnih.gov

Squalene Synthesis: IPP and DMAPP are condensed to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SS) to form squalene, a 30-carbon linear triterpene. nih.govnih.gov

Cyclization to Cycloartenol: Squalene undergoes epoxidation by squalene epoxidase (SE) to form 2,3-oxidosqualene. nih.gov This intermediate is then cyclized by cycloartenol synthase (CAS) to produce cycloartenol, the primary precursor for most plant sterols. researchgate.net

Conversion to Cholesterol: Cycloartenol is converted into cholesterol through a series of enzymatic reactions. While cholesterol is a minor sterol in many plants, it is considered a key intermediate in the diosgenin pathway. oup.comnih.gov

Formation of Diosgenin from Cholesterol: The final steps involve the modification of cholesterol's side chain. This process is catalyzed by a series of cytochrome P450 (CYP450) enzymes, which perform hydroxylation reactions at specific carbon atoms (C-16, C-22, and C-26), followed by cyclization to form the characteristic spiroketal side chain of diosgenin. nih.govresearchgate.netnih.gov

The table below summarizes the key enzymes involved in the diosgenin biosynthetic pathway.

| Enzyme | Abbreviation | Precursor Metabolite | Product | Pathway Stage |

| 3-hydroxy-3-methylglutaryl-CoA Reductase | HMGR | HMG-CoA | Mevalonic Acid | Mevalonate (MVA) Pathway |

| Farnesyl Diphosphate Synthase | FPS | IPP and DMAPP | Farnesyl Diphosphate (FPP) | Isoprenoid Precursor Synthesis |

| Squalene Synthase | SS | Farnesyl Diphosphate | Squalene | Triterpene Backbone Synthesis |

| Squalene Epoxidase | SE | Squalene | 2,3-Oxidosqualene | Triterpene Backbone Synthesis |

| Cycloartenol Synthase | CAS | 2,3-Oxidosqualene | Cycloartenol | Sterol Synthesis |

| Cytochrome P450 monooxygenases | CYP450s | Cholesterol | Diosgenin | Final Conversion to Diosgenin |

This table provides an overview of the major enzymatic steps in the biosynthesis of diosgenin.

In D. cirrhosa, 21 key enzymes and 43 unigenes involved in diosgenin biosynthesis were identified, and their expression was found to be regulated by various transcription factor families, including MYB, AP2/ERF, bHLH, and WRKY. nih.gov Research on D. zingiberensis has revealed that gene duplication and the subsequent evolution of new functions (neo-functionalization) in P450 genes played a significant role in the origin of the diosgenin biosynthetic pathway. oup.comnih.gov Similarly, studies in fenugreek (Trigonella foenum-graecum) have worked to elucidate the specific pathway and its rate-limiting steps, noting that the expression of genes like Δ24-reductase is highly influential. nih.gov

Diversity of Spirostanol-Containing Organisms and Their Distribution

Spirostanols, the class of compounds to which diosgenin belongs, are widely distributed in the plant kingdom, though they are concentrated in certain families and genera. These compounds are typically found as saponins, which are glycosides of the spirostanol aglycone.

A review of polyhydroxylated spirostanol saponins identified their presence in 11 different plant families and 36 genera. researchgate.net The families with the highest number of these compounds are Asparagaceae, Melanthiaceae, and Amaryllidaceae. researchgate.net

The table below lists some of the prominent plant families and genera known to contain spirostanol compounds.

| Plant Family | Representative Genera |

| Asparagaceae | Asparagus, Cordyline, Dracaena, Yucca |

| Dioscoreaceae | Dioscorea |

| Liliaceae | Allium, Convallaria, Trillium |

| Melanthiaceae | Paris, Trillium, Ypsilandra |

| Solanaceae | Cestrum |

| Fabaceae | Trigonella |

This table highlights the major plant families and genera where spirostanol compounds are found.

Plants from these groups are found across diverse geographical regions, from tropical to temperate climates. For instance, Dioscorea species are primarily found in tropical and subtropical regions of Asia, Africa, and the Americas. wikipedia.org Genera like Trillium and Convallaria are native to temperate regions of the Northern Hemisphere. researchgate.netnih.gov This wide distribution underscores the diverse ecological roles these compounds may play for the plants that produce them.

Advanced Research Methodologies for Studying Spirost 5 En 3 Yl Hexanoate

In Vitro Cellular and Subcellular Assay Systems

In vitro models are fundamental in dissecting the molecular mechanisms of Spirost-5-en-3-yl hexanoate (B1226103). These systems offer controlled environments to study specific cellular and subcellular interactions.

Neuronal Cell Lines and Primary Cultures (e.g., PC12, SK-N-AS neuroblastoma cells)

Research into the neuroprotective properties of (22R, 25R)-20alpha-spirost-5-en-3beta-yl hexanoate, a specific stereoisomer of Spirost-5-en-3-yl hexanoate, has utilized human neuroblastoma SK-N-AS cells. In studies investigating Alzheimer's disease pathology, this compound, also identified as SP-233, demonstrated a protective effect against the toxicity induced by amyloid-beta (Aβ) peptides nih.gov. A notable finding was that treatment of SK-N-AS cells with Aβ(1-42) led to an accumulation of the peptide within the mitochondrial matrix; however, the presence of SP-233 effectively scavenged Aβ(1-42) from the matrix nih.gov. Furthermore, SP-233 exhibited a neuroprotective effect in SK-N-AS cells treated with the mitochondrial permeability transition (MPT) pore promoter, phenylarsine (B13959437) oxide nih.gov. The compound also protected these cells against mitochondrial toxins that target complexes IV and V of the respiratory chain nih.gov.

Currently, there is no publicly available research detailing the effects of this compound on PC12 cells or primary neuronal cultures.

Macrophage and Immune Cell Models

There is no publicly available research on the effects of this compound in macrophage and immune cell models.

Cancer Cell Lines for Antiproliferative Evaluation

There is no publicly available research evaluating the antiproliferative activity of this compound on cancer cell lines such as MCF-7, HeLa, or A549.

Studies on Isolated Mitochondria from Neural Tissues

The direct effects of (22R, 25R)-20alpha-spirost-5-en-3beta-yl hexanoate (SP-233) have been investigated using mitochondria isolated from the forebrains of rats. Research has shown that picomolar concentrations of Aβ(1-42) peptide can decrease the mitochondrial respiratory coefficient, an indicator of mitochondrial function nih.gov. The addition of SP-233 was found to partially reverse this Aβ-induced decrease nih.gov. Moreover, SP-233 was observed to abolish the uncoupling of oxidative phosphorylation that is induced by the chemical uncoupler carbonyl cyanide 3-chlorophenylhydrazone in isolated mitochondria nih.gov. These findings suggest a direct action of the compound on the mitochondrial permeability transition pore nih.gov.

Table 1: Effects of (22R, 25R)-20alpha-spirost-5-en-3beta-yl hexanoate (SP-233) on Isolated Rat Forebrain Mitochondria

| Experimental Condition | Observed Effect | Reference |

| Aβ(1-42) Treatment | Decreased mitochondrial respiratory coefficient | nih.gov |

| Aβ(1-42) + SP-233 | Partial reversal of the decreased respiratory coefficient | nih.gov |

| Carbonyl cyanide 3-chlorophenylhydrazone | Uncoupling of oxidative phosphorylation | nih.gov |

| Carbonyl cyanide 3-chlorophenylhydrazone + SP-233 | Abolished the uncoupling effect | nih.gov |

In Vivo Non-Human Animal Models

In vivo studies are essential for understanding the systemic effects and therapeutic potential of a compound in a whole organism.

Genetically Modified and Induced Disease Models (e.g., Alzheimer's mouse models, transgenic ALS models)

There is no publicly available research on the effects of this compound in genetically modified or induced animal models of diseases such as Alzheimer's or Amyotrophic Lateral Sclerosis (ALS).

Rodent Models for Pharmacological Efficacy Studies

Rodent models are instrumental in evaluating the pharmacological potential of this compound. A significant area of research has been its neuroprotective effects, particularly for the specific isomer (22R, 25R)-20α-spirost-5-en-3β-yl hexanoate, also known as SP-233. Studies have utilized components of the rodent central nervous system to investigate the compound's mechanism of action in the context of neurodegenerative diseases like Alzheimer's.

One key study focused on the effects of SP-233 on mitochondrial dysfunction, a hallmark of Alzheimer's disease. In this research, mitochondria were isolated from the forebrains of rats to create an ex vivo model system. This model allows for the direct assessment of a compound's impact on mitochondrial respiration and function, independent of other cellular processes.

The study revealed that picomolar concentrations of the amyloid-beta peptide (Aβ(1-42)), a key pathological agent in Alzheimer's, led to a decrease in the mitochondrial respiratory coefficient. Treatment with SP-233 was found to partially reverse this Aβ-induced mitochondrial impairment nih.gov. Furthermore, SP-233 was shown to abolish the uncoupling of oxidative phosphorylation, indicating a direct protective effect on mitochondrial function nih.gov. These findings suggest that this compound can protect neuronal cells by directly targeting and inactivating the Aβ peptide, thereby preventing its detrimental effects on mitochondria. nih.gov

The table below summarizes the key findings from this rodent model-based research.

| Model System | Treatment | Observed Effect | Reference |

| Mitochondria from rat forebrain | Amyloid-beta (1-42) peptide | Decreased mitochondrial respiratory coefficient | nih.gov |

| Mitochondria from rat forebrain | Amyloid-beta (1-42) peptide + SP-233 | Partial reversal of the decrease in mitochondrial respiratory coefficient | nih.gov |

| Isolated rat forebrain mitochondria | Carbonyl cyanide 3-chlorophenylhydrazone (uncoupler) | Uncoupling of oxidative phosphorylation | nih.gov |

| Isolated rat forebrain mitochondria | Carbonyl cyanide 3-chlorophenylhydrazone + SP-233 | Abolished the uncoupling of oxidative phosphorylation | nih.gov |

Analytical Chemistry Techniques for Characterization and Quantification

The precise characterization and quantification of this compound rely on a combination of advanced spectroscopic and chromatographic techniques. These methods are essential for confirming the molecular structure, determining purity, and measuring its concentration in various samples.

While specific spectral data for this compound is not extensively published, the analytical approaches for spirostane derivatives are well-established.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of complex steroidal compounds. For a molecule like this compound, a suite of NMR experiments would be employed:

¹H NMR: The proton NMR spectra of steroidal compounds are often complex, with many overlapping signals, particularly in the aliphatic region nih.gov. However, key structural features, such as the chemical shifts of protons adjacent to oxygen atoms and olefinic protons, can provide crucial information.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton of the molecule. The chemical shifts of the spiroketal carbons are particularly diagnostic for the spirostane moiety.

2D NMR techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for unambiguously assigning the proton and carbon signals and establishing the connectivity of the entire molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of this compound. Electron Ionization (EI) mass spectra of steroidal sapogenins are often characterized by a molecular ion peak (M+) and a prominent base peak at m/z 139, which is characteristic of the spirostanol (B12661974) structure acs.orgacs.org. High-resolution mass spectrometry (HRMS) would be used to determine the exact elemental composition.

Chromatographic methods are essential for the separation and quantification of this compound from complex mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of steroidal saponins (B1172615). Due to the lack of a strong chromophore in many of these molecules, detection can be challenging with standard UV detectors, although detection at low wavelengths (around 203-215 nm) is sometimes possible jfda-online.comsrce.hr. More universal detectors like the Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) are often preferred srce.hrd-nb.info. A typical HPLC method for spirostanol glycosides would involve a reversed-phase C18 column with a mobile phase consisting of a gradient of methanol (B129727) and water jfda-online.comresearchgate.net.

The table below outlines a typical HPLC setup for the analysis of spirostanol compounds.

| Parameter | Typical Conditions | Reference |

| Column | C18 reversed-phase | jfda-online.comresearchgate.net |

| Mobile Phase | Methanol/Water gradient | jfda-online.comresearchgate.net |

| Detector | Evaporative Light Scattering Detector (ELSD) or UV (low wavelength) | jfda-online.comsrce.hr |

| Flow Rate | 1 mL/min | jfda-online.comresearchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of steroidal sapogenins. However, due to their low volatility, these compounds typically require a derivatization step, such as silylation, to make them amenable to GC analysis scielo.org.bo. The trimethylsilyl (B98337) derivatives are then separated on a capillary column (e.g., HP-5MS) and detected by mass spectrometry acs.orgacs.org. GC-MS provides excellent separation and allows for the identification of individual components based on their retention times and mass spectra.

Computational and Cheminformatics Approaches

Computational methods are increasingly being used to complement experimental studies of complex natural products like this compound. These approaches can provide insights into the molecule's three-dimensional structure, dynamics, and electronic properties.

While specific molecular dynamics (MD) simulations for this compound have not been reported, this technique offers significant potential for understanding its behavior. MD simulations use classical mechanics to simulate the movements of atoms in a molecule over time. This can provide valuable information about:

Conformational flexibility: Identifying the preferred three-dimensional shapes of the molecule in different environments.

Interaction with biological targets: Simulating how this compound might bind to a protein or membrane, which can help to elucidate its mechanism of action.

Solvation properties: Understanding how the molecule interacts with water and other solvents.

Software packages like AMBER or Desmond, with force fields such as OPLS, are commonly used for such simulations nih.govnih.govmdpi.com.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for studying the electronic structure and properties of molecules. A key application in the context of this compound is the prediction of NMR chemical shifts.

The Gauge-Independent Atomic Orbital (GIAO) method, a DFT-based approach, can be used to calculate the NMR shielding constants for a given molecular structure mdpi.comruc.dk. These calculated shielding constants can then be converted into chemical shifts and compared with experimental NMR data. This comparison is extremely valuable for:

Verifying structural assignments: Confirming the correct structure among several possibilities.

Assigning complex spectra: Helping to assign signals in crowded or ambiguous NMR spectra.

Stereochemical determination: Differentiating between stereoisomers, which can be very challenging using experimental data alone.

This synergy between experimental NMR and DFT calculations is a powerful strategy for the unambiguous structural elucidation of complex natural products like this compound mdpi.comruc.dk.

Predictive Modeling and Virtual Screening for Analog Discovery

In the quest for novel therapeutic agents, the exploration of structural analogs of promising lead compounds is a cornerstone of medicinal chemistry. For a complex steroidal saponin (B1150181) like this compound, identifying derivatives with enhanced biological activities necessitates advanced computational strategies. Predictive modeling and virtual screening have emerged as indispensable tools in this endeavor, enabling the rapid, cost-effective, and targeted discovery of potent analogs. These in silico methodologies leverage the structural information of the lead compound to navigate the vast chemical space and prioritize candidates for synthesis and biological evaluation.

Predictive modeling, particularly through the development of Quantitative Structure-Activity Relationship (QSAR) models, seeks to establish a mathematical correlation between the structural features of a molecule and its biological activity. researchgate.netphmethods.netnih.gov This approach is predicated on the principle that the biological activity of a compound is intrinsically linked to its molecular structure. For spirostanol saponins, QSAR models can be constructed using a dataset of known analogs with experimentally determined activities. phmethods.net These models can then be used to predict the activity of novel, unsynthesized analogs of this compound, thereby guiding the design of more potent derivatives.

Virtual screening, on the other hand, involves the computational screening of large libraries of compounds to identify those that are most likely to bind to a specific biological target. ijpsr.com This can be achieved through either ligand-based or structure-based approaches. In the context of this compound, a ligand-based virtual screening could be employed by searching for molecules with similar structural or electrostatic features. A structure-based virtual screening would involve docking candidate molecules into the binding site of a relevant protein target to predict their binding affinity and orientation. nih.govnih.govresearchgate.netwiley.com This methodology has been successfully applied to identify active steroidal saponins from natural sources. researchgate.netwiley.com

The synergy between predictive modeling and virtual screening offers a powerful workflow for the discovery of this compound analogs. Initial QSAR models can inform the design of a focused virtual library of candidate molecules. This library can then be screened against a panel of biological targets using molecular docking simulations. The top-ranked compounds from the virtual screen can be synthesized and subjected to biological testing, with the resulting data used to refine and improve the initial QSAR models, creating an iterative cycle of design, prediction, and validation.

For instance, in the study of diosgenin (B1670711) derivatives, a compound structurally related to this compound, molecular docking has been utilized to predict the binding affinity of novel analogs to specific protein targets. nih.govnih.govnih.gov These computational predictions have shown a good correlation with experimentally determined biological activities, highlighting the potential of such methods for the discovery of new therapeutic agents. nih.govresearchgate.net

To illustrate the application of these methodologies, consider a hypothetical scenario focused on discovering analogs of this compound with enhanced anti-inflammatory activity. A QSAR model could be developed based on a series of known steroidal saponins and their measured inhibition of a key inflammatory enzyme.

| Compound | Molecular Descriptor 1 (e.g., LogP) | Molecular Descriptor 2 (e.g., Polar Surface Area) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| Analog 1 | 4.5 | 80 Ų | 10.2 | 11.5 |

| Analog 2 | 5.1 | 75 Ų | 5.8 | 6.2 |

| Analog 3 | 4.8 | 85 Ų | 8.1 | 7.9 |

| Analog 4 | 5.5 | 70 Ų | 3.4 | 3.9 |

This QSAR model could then be used to predict the activity of a virtual library of novel this compound analogs. The most promising candidates from the QSAR predictions could then be subjected to molecular docking simulations against the target enzyme.

| Analog Candidate | Predicted IC50 (µM) from QSAR | Docking Score (kcal/mol) | Predicted Binding Affinity (Ki) |

| SH-Analog-001 | 2.5 | -9.8 | 0.5 µM |

| SH-Analog-002 | 3.1 | -9.2 | 1.2 µM |

| SH-Analog-003 | 2.8 | -9.5 | 0.8 µM |

| SH-Analog-004 | 4.0 | -8.7 | 2.5 µM |

Through this integrated computational approach, the discovery of novel this compound analogs with desired biological activities can be significantly accelerated, reducing the reliance on traditional and more time-consuming screening methods.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Spirost-5-en-3-yl hexanoate, and how can reaction parameters be optimized for yield?

- Methodological Answer : Synthesis typically involves esterification or transesterification reactions. For example, heterogeneous catalysts like Amberlyst-15 can enhance efficiency by reducing by-products. Key parameters include temperature (40–80°C), catalyst concentration (5–15 wt%), and reaction time (2–6 hours). Kinetic modeling (e.g., using MATLAB or Sigma-Plot) and FTIR spectroscopy are critical for confirming functional groups and optimizing conditions .

Q. Which analytical techniques are most effective for characterizing this compound’s structural and purity profiles?

- Methodological Answer : Gas chromatography (GC) coupled with mass spectrometry (MS) is standard for identifying volatile esters and quantifying purity. For structural confirmation, FTIR spectroscopy validates carbonyl (C=O) and ester (C-O) groups. NIST databases provide reference spectra for cross-validation .

Q. What biochemical pathways are associated with this compound’s activity in experimental systems?

- Methodological Answer : Hexanoate derivatives often participate in chain elongation pathways, combining acetate and ethanol to form longer fatty acids. In microbial systems, anaerobic metabolism drives these reactions. Researchers should monitor intermediates via HPLC or NMR to map metabolic fluxes .

Q. How does this compound function as a surfactant in formulation studies, and what factors influence its efficacy?

- Methodological Answer : Its amphiphilic structure reduces surface tension, enabling stable emulsions. Critical factors include concentration (0.1–5% w/v), pH (6–8), and temperature (2–8°C for stability). Dynamic light scattering (DLS) and zeta potential measurements assess emulsion stability .

Advanced Research Questions

Q. How can kinetic and thermodynamic models be applied to improve the synthesis efficiency of this compound?

- Methodological Answer : Pseudo-homogeneous models (e.g., Langmuir-Hinshelwood) quantify reaction rates, while Arrhenius equations evaluate temperature dependence. Thermodynamic parameters (ΔG, ΔH, ΔS) derived from equilibrium constants guide solvent selection and energy optimization .

Q. What strategies resolve contradictions between chromatographic and spectroscopic data when analyzing this compound?

- Methodological Answer : Multivariate statistical tools like principal component analysis (PCA) and cluster analysis (CA) reconcile discrepancies. For example, PCA can group samples by dominant compounds (e.g., hexanoate clusters) to identify outliers or instrumental variability .

Q. How do microbial co-culture systems impact the stability or degradation pathways of this compound?

- Methodological Answer : Defined co-cultures (e.g., Acetobacterium woodii and Clostridium drakei) can alter degradation kinetics via metabolic cross-feeding. Metabolomics (GC-MS) and 16S rRNA sequencing track community dynamics and metabolite shifts .

Q. What environmental factors (e.g., temperature, pH) critically affect this compound’s stability in long-term studies?

- Methodological Answer : Accelerated stability studies (25–40°C, 60–75% humidity) over 4–12 weeks identify degradation thresholds. HPLC monitors breakdown products, while Arrhenius predictions extrapolate shelf-life under standard storage conditions (2–8°C) .

Key Methodological Takeaways

- Synthesis Optimization : Use DOE (Design of Experiments) frameworks to test parameter interactions .

- Data Contradictions : Apply PCA to isolate analytical variability from true biochemical differences .

- Microbial Systems : Combine metabolomics with metagenomics for mechanistic insights into degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.